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Compound of Interest

Compound Name:
6-(Tetrahydro-thiopyran-4-YL)-1H-

indazole

CAS No.: 885272-27-5

Cat. No.: B1501959 Get Quote
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Executive Summary
6-(Tetrahydro-thiopyran-4-yl)-1H-indazole (CAS 885272-27-5) represents a specialized class

of indazole-based kinase inhibitors designed to target the ATP-binding pocket of stress-

activated protein kinases, specifically the p38 MAPK family. The indazole core mimics the

adenine ring of ATP, while the 6-position tetrahydro-thiopyran moiety exploits the hydrophobic

region II of the kinase pocket, enhancing selectivity and metabolic stability compared to

traditional cyclohexyl analogs.

This guide provides rigorous protocols for utilizing this compound to inhibit inflammatory

signaling cascades. It focuses on validating target engagement (p38

) and functional suppression of downstream inflammatory cytokines in cellular models.

Mechanism of Action (MOA)
The p38 MAPK pathway is a central regulator of cellular responses to environmental stress and

pro-inflammatory cytokines. Upon stimulation (e.g., by Lipopolysaccharide [LPS] via TLR4), a

kinase cascade activates p38.
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Indazole-THP acts as an ATP-competitive inhibitor. By occupying the ATP-binding cleft of p38,

it prevents the phosphorylation of downstream substrates such as MK2 (MAPKAPK2) and

ATF2. This blockade halts the mRNA stability and translation of key inflammatory cytokines.

Pathway Visualization
The following diagram illustrates the signaling cascade and the precise intervention point of the

inhibitor.
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Figure 1: Mechanism of Action. The inhibitor blocks p38 catalytic activity, preventing MK2

phosphorylation and subsequent cytokine production.

Compound Handling & Preparation[5][6]
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The tetrahydro-thiopyran ring contains a sulfur atom susceptible to oxidation (to

sulfoxide/sulfone) if mishandled. Strict adherence to storage protocols is required to maintain

potency.

Solubility & Storage Table
Parameter Specification Notes

Molecular Weight ~218.32 g/mol

Solvent DMSO (Dimethyl sulfoxide)
Soluble up to 50 mM. Avoid

aqueous buffers for stock.

Stock Concentration 10 mM or 20 mM
Aliquot immediately to avoid

freeze-thaw cycles.

Storage -80°C (Long term)
Protect from light and

moisture.

Stability Hygroscopic

The sulfur center is oxidation-

prone; keep under inert gas if

possible.

Preparation Protocol:

Weigh the lyophilized powder in a static-free environment.

Add sterile, anhydrous DMSO to achieve a 10 mM stock solution. Vortex for 30 seconds.

Clarification: If particulates persist, sonicate in a water bath at room temperature for 5

minutes.

Aliquot: Dispense into light-protective amber tubes (20-50 µL per tube). Flash freeze in liquid

nitrogen and store at -80°C.

Protocol: Cellular Inflammation Assay (THP-1
Monocytes)
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This protocol validates the anti-inflammatory activity of the compound by measuring the

inhibition of LPS-induced TNF-

release.

Materials
Cell Line: THP-1 (Human monocytic leukemia cells).

Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4.

Assay Medium: RPMI 1640 + 1% FBS (Low serum reduces protein binding of the inhibitor).

Readout: Human TNF-

ELISA Kit.

Experimental Workflow

1. Seed Cells
(THP-1, 1e5/well)

2. Pre-Incubate Inhibitor
(1 hour)

3. Stimulate with LPS
(1 µg/mL, 4 hours)

4. Harvest Supernatant
(Centrifuge 300xg)

5. ELISA Analysis
(TNF-α)

Click to download full resolution via product page

Figure 2: Assay Workflow. Pre-incubation is critical to ensure the inhibitor occupies the kinase

pocket before pathway activation.

Step-by-Step Procedure
Seeding: Plate THP-1 cells in 96-well plates at a density of

cells/well in 100 µL of low-serum media.

Compound Dilution:

Prepare a 3-fold serial dilution of the 10 mM stock in DMSO.

Further dilute these into culture media to achieve 10x final concentrations (Final DMSO

content must be consistent, e.g., 0.1%).
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Test Range: 10 µM down to 1 nM.

Pre-incubation: Add 11 µL of the 10x compound solution to the cells. Incubate for 60 minutes

at 37°C/5% CO2.

Scientific Rationale: This allows the inhibitor to permeate the cell membrane and reach

equilibrium binding with intracellular p38.

Stimulation: Add 10 µL of LPS stock (final concentration 1 µg/mL). Incubate for 4 hours.

Harvest: Centrifuge the plate at 300 x g for 5 minutes to pellet cells. Transfer supernatant to

a fresh plate.

Quantification: Analyze supernatants using a TNF-

ELISA kit according to manufacturer instructions.

Data Analysis & Validation
Expected Results
Indazole-based p38 inhibitors typically display dose-dependent suppression of cytokine

release.

IC50 Calculation: Plot Log[Inhibitor] vs. % Inhibition. Fit using a 4-parameter logistic

regression.

Typical Potency: For 6-substituted indazoles, expect cellular IC50 values in the 50 nM – 500

nM range.

Biomarker Validation (Western Blot)
To prove the compound hits p38 and not an upstream kinase, analyze cell lysates:
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Target Protein Expected Change Interpretation

Phospho-p38 (T180/Y182) No Change / Increase

The compound blocks catalytic

activity, not activation by MKK.

Feedback loops may actually

increase p-p38 levels.

Phospho-MK2 (T334) Decrease

MK2 is the direct substrate of

p38. A decrease here confirms

p38 inhibition.[4]

Phospho-HSP27 (S82) Decrease
Downstream of MK2. Confirms

pathway shutdown.

Critical Control: If Phospho-p38 decreases significantly, the compound may be targeting an

upstream kinase (e.g., TAK1) or acting as a generic toxic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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